molecular formula C39H77N3O18 B8024977 Azido-PEG16-t-butyl ester

Azido-PEG16-t-butyl ester

Cat. No.: B8024977
M. Wt: 876.0 g/mol
InChI Key: XFMACWJWKFDASQ-UHFFFAOYSA-N
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Description

Azido-PEG16-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butyl ester moiety. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions, making it a valuable reagent in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG16-t-butyl ester is synthesized through a multi-step process that involves the introduction of an azide group and the protection of the carboxyl group with a tert-butyl ester. The azide group is typically introduced via nucleophilic substitution reactions, where a halogenated PEG precursor reacts with sodium azide. The tert-butyl ester is formed by reacting the carboxyl group with isobutylene in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is often produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for pharmaceutical and biotechnological applications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG16-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Azido-PEG16-t-butyl ester primarily involves its ability to participate in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-t-butyl ester
  • Azido-PEG8-t-butyl ester
  • Azido-PEG12-t-butyl ester

Uniqueness

Azido-PEG16-t-butyl ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMACWJWKFDASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H77N3O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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